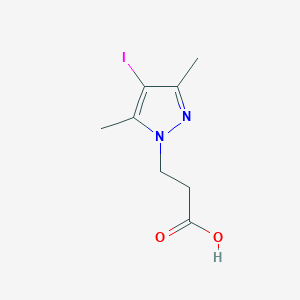
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the paper titled "3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides" discusses the use of 3-(diphenylphosphino)propanoic acid as a ligand in copper-catalyzed C-N coupling reactions, which could potentially be applied to the synthesis of the compound . Although the exact synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. The paper "3,3-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: A tripodal N, N, O ligand for manganese and rhenium complexes – Syntheses and structures" provides insights into the structural aspects of a related compound, which could help infer the molecular geometry and potential binding sites of the compound of interest. X-ray crystallography is often used to determine the precise molecular structure, as indicated in the paper "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester" .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to their reactive sites. The paper "A SIMPLE AND RAPID SYNTHESIS OF 4H-4-OXO-1-BENZOPYRAN-3-YL AND 1,3-DIARYLPYRAZOL-4-YL PROPANOIC ACIDS" discusses the synthesis of pyrazol-4-yl propanoic acids, which could provide insights into the reactivity of the 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, particularly in the formation of C-C bonds and potential functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The paper "Structure analysis and characterization of 3,4-dimethyl-1H-yl-pyrazole" describes the use of spectroscopic techniques such as infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry for the analysis of a pyrazole derivative. These techniques could be applied to determine the physical properties such as melting point, boiling point, solubility, and chemical properties like acidity, stability, and reactivity of the compound of interest.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Synthesis of Heterobiaryls
-
Biological Activities
-
Synthesis of Imidazoles
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
-
Synthesis of Heterobiaryls
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)